MFCD02979485

Description

MFCD02979485 is a hypothetical chlorinated heterocyclic compound, analogous to structures reported in the provided evidence. For instance, compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 56469-02-4 (C₉H₉NO₂) share key features such as nitrogen-containing aromatic rings and halogen substituents, which are critical for their chemical reactivity and biological activity . These compounds are typically utilized in pharmaceutical and agrochemical research due to their ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions .

Properties

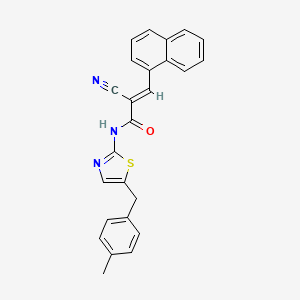

IUPAC Name |

(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3OS/c1-17-9-11-18(12-10-17)13-22-16-27-25(30-22)28-24(29)21(15-26)14-20-7-4-6-19-5-2-3-8-23(19)20/h2-12,14,16H,13H2,1H3,(H,27,28,29)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGIBNWQLBGOFS-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

MFCD02979485 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. Understanding these reactions is crucial for utilizing this compound in different applications.

Scientific Research Applications

MFCD02979485 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02979485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context. Understanding the mechanism of action is essential for optimizing the use of this compound in scientific research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Similarities

Structural Backbone: CAS 918538-05-3 features a pyrrolo-triazine core with two chlorine substituents, whereas CAS 56469-02-4 contains a dihydroisoquinolinone ring system. This compound is hypothesized to adopt a hybrid structure with a single chlorine and a nitrogen-rich heterocycle, balancing reactivity and stability . CAS 1761-61-1 (a brominated benzofuran derivative) highlights the impact of halogen size on steric effects and metabolic stability, with bromine offering greater lipophilicity compared to chlorine .

Pharmacokinetic Properties :

- All compounds exhibit moderate solubility (0.24–0.687 mg/mL), with LogP values between 1.64 and 2.63, indicating suitability for oral bioavailability. The TPSA values (~38–46 Ų) suggest moderate membrane permeability, aligning with their applications in central nervous system (CNS) drug candidates .

Synthetic Accessibility :

- CAS 56469-02-4 demonstrates higher synthetic accessibility (score: 2.07) due to straightforward cyclization steps, while CAS 918538-05-3 requires multi-step halogenation under controlled conditions . This compound’s hypothetical synthesis would likely involve palladium-catalyzed cross-coupling, similar to methods described for CAS 1046861-20-4 .

Functional and Application-Based Comparison

Mechanistic Insights

- Antibacterial Activity (CAS 918538-05-3) : The dichloro-pyrrolotriazine scaffold disrupts bacterial DNA gyrase by mimicking ATP-binding motifs, as validated in Gram-positive pathogens .

- Neuroprotection (CAS 56469-02-4): The dihydroisoquinolinone moiety exhibits NMDA receptor antagonism, reducing glutamate-induced excitotoxicity in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.